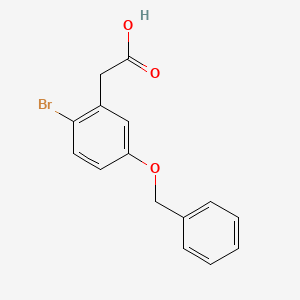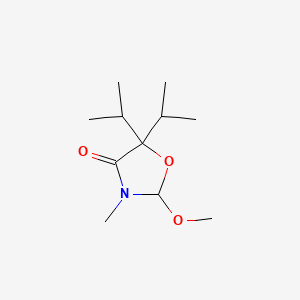
2-Hexenal, 6-phenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-Phenyl-2-hexenal is an organic compound characterized by its distinct structure, which includes a phenyl group attached to a hexenal chain. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Phenyl-2-hexenal typically involves the aldol condensation of benzaldehyde with hexanal. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In industrial settings, the production of (E)-6-Phenyl-2-hexenal may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-Phenyl-2-hexenal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert (E)-6-Phenyl-2-hexenal into alcohols.
Substitution: The phenyl group in (E)-6-Phenyl-2-hexenal can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of phenylhexanoic acid or phenylhexanal.
Reduction: Formation of 6-phenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of (E)-6-Phenyl-2-hexenal.
Applications De Recherche Scientifique
(E)-6-Phenyl-2-hexenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of (E)-6-Phenyl-2-hexenal involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the modulation of oxidative stress and the inhibition of microbial growth through its reactive aldehyde group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: Similar in structure but with a different position of the double bond.
Benzaldehyde: Lacks the hexenal chain but shares the phenyl group.
Hexanal: Similar chain length but lacks the phenyl group.
Uniqueness
(E)-6-Phenyl-2-hexenal is unique due to its combination of a phenyl group and a hexenal chain, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-6-phenylhex-2-enal |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h2-3,5-7,9-11H,1,4,8H2/b7-2+ |
Clé InChI |
JDOAIIWUMRRAQV-FARCUNLSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC/C=C/C=O |
SMILES canonique |
C1=CC=C(C=C1)CCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)

![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)



